molecular formula C14H18O B14179364 2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one CAS No. 918403-69-7

2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one

Cat. No.: B14179364
CAS No.: 918403-69-7
M. Wt: 202.29 g/mol
InChI Key: GAMLRRUZIQQXNG-UHFFFAOYSA-N
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Description

2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the ethenyl and prop-1-en-2-yl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylethenyl)aniline
  • (2R,3R,6S)-6-Isopropyl-3-methyl-2-(prop-1-en-2-yl)-3-vinylcyclohexanone
  • Cycloalkanes with similar reactivity

Uniqueness

2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

918403-69-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-ethenyl-1-(2-prop-1-en-2-ylcyclopenten-1-yl)but-3-en-1-one

InChI

InChI=1S/C14H18O/c1-5-11(6-2)14(15)13-9-7-8-12(13)10(3)4/h5-6,11H,1-3,7-9H2,4H3

InChI Key

GAMLRRUZIQQXNG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(CCC1)C(=O)C(C=C)C=C

Origin of Product

United States

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